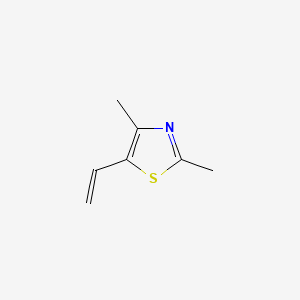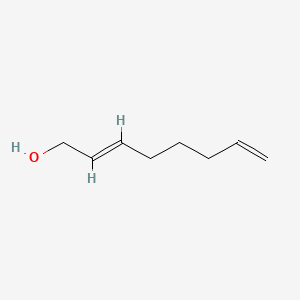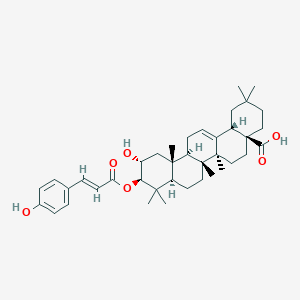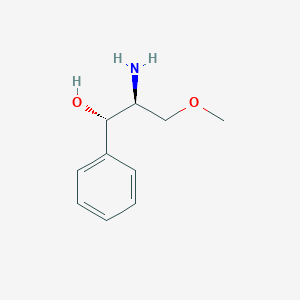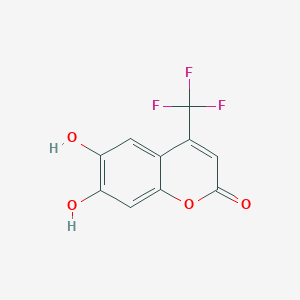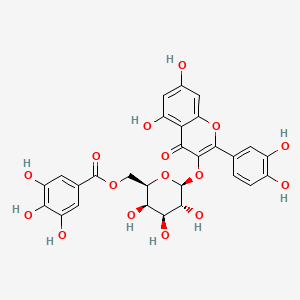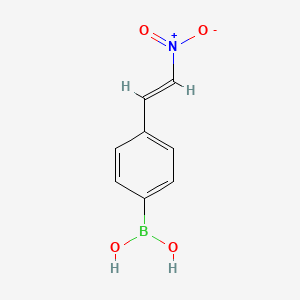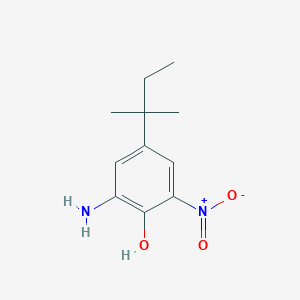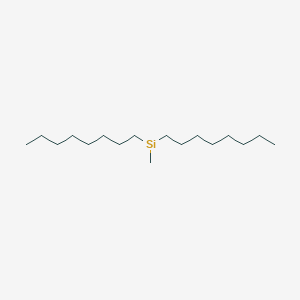
Methyl-di(n-octyl)silane
描述
Methyl-di(n-octyl)silane is an organosilicon compound characterized by a silicon atom bonded to one methyl group and two n-octyl groups. This compound belongs to the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties. Organosilanes are known for their ability to form stable bonds with both organic and inorganic materials, making them valuable in surface treatments, adhesion promoters, and as intermediates in the synthesis of more complex silicon-based compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-di(n-octyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows: [ \text{Si-H} + \text{C=C} \rightarrow \text{Si-C-C-H} ]
In the case of this compound, the starting materials are usually methylsilane and 1-octene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 100-150°C, and the catalyst is added to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. After the reaction, the product is purified using distillation or chromatography to remove any unreacted starting materials and catalysts.
化学反应分析
Types of Reactions: Methyl-di(n-octyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The silicon-carbon bond can be reduced to form simpler silanes.
Substitution: The methyl or n-octyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in anhydrous solvents under an inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Functionalized organosilanes with different substituents.
科学研究应用
Methyl-di(n-octyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also used in the development of new catalysts and reaction mechanisms.
Biology: Employed in the modification of biomolecules for improved stability and functionality. It is also used in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices such as implants and prosthetics.
Industry: Applied in the production of coatings, adhesives, and sealants. It is also used in the development of hydrophobic and anti-corrosion surfaces.
作用机制
The mechanism of action of Methyl-di(n-octyl)silane involves its ability to form stable bonds with both organic and inorganic materials. The silicon atom in the compound can form strong covalent bonds with carbon, oxygen, and other elements, making it a versatile building block in various chemical reactions. The presence of the methyl and n-octyl groups provides hydrophobic properties, which are valuable in surface treatments and coatings.
Molecular Targets and Pathways:
Silicon-Carbon Bond Formation: The silicon-carbon bond is a key feature of the compound, allowing it to participate in various organic reactions.
Hydrophobic Interactions: The n-octyl groups contribute to the hydrophobic nature of the compound, making it useful in applications where water repellency is desired.
相似化合物的比较
Methyl-di(n-octyl)silane can be compared with other similar organosilicon compounds, such as:
Dimethyldioctylsilane: Similar structure but with two methyl groups instead of one.
Trimethyloctylsilane: Contains three methyl groups and one octyl group.
Octyltrimethoxysilane: Contains three methoxy groups and one octyl group.
Uniqueness: this compound is unique due to its specific combination of one methyl group and two n-octyl groups, providing a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties, such as surface treatments and coatings.
属性
InChI |
InChI=1S/C17H37Si/c1-4-6-8-10-12-14-16-18(3)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBPMZPSPDSASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344005 | |
| Record name | CTK1G4675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51502-63-7 | |
| Record name | CTK1G4675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


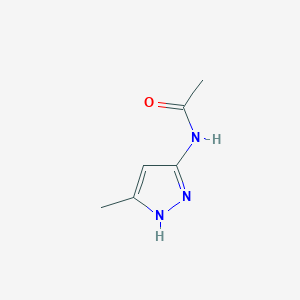
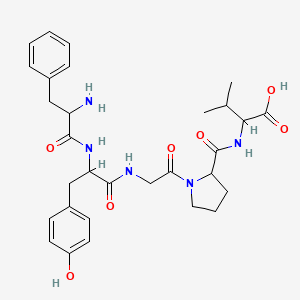
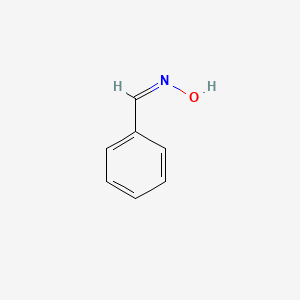
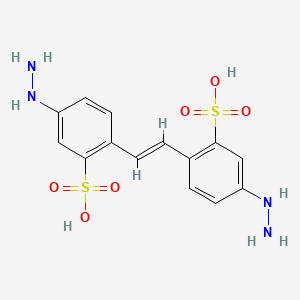
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)
